Cas no 2194-88-9 (1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride)

1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride is a fluorinated amine compound with a phenyl backbone, featuring a tertiary amine structure. The fluorine substitution at the meta position enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its hydrochloride salt form improves stability and solubility, facilitating handling and storage. The compound's structural rigidity and fluorine moiety contribute to potential bioactivity, making it useful in medicinal chemistry research, particularly in the development of CNS-targeting agents. High purity and well-defined synthesis routes ensure reproducibility for laboratory and industrial applications. Suitable for use in controlled reactions requiring precise fluorinated building blocks.
1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride structure
2194-88-9 structure
Product Name:1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
CAS No:2194-88-9
MF:C10H15ClFN
MW:203.684205293655
CID:1038726
PubChem ID:70701057
Update Time:2025-06-09

1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
    • AK100306
    • ANW-70368
    • CTK8C3655
    • KB-213867
    • 1-(3-fluorophenyl)-2-methylpropan-2-amine;hydrochloride
    • alpha,alpha-Dimethyl-3-fluorophenethylamine hydrochloride
    • DTXSID70743836
    • KS-7849
    • 1-(3-Fluorophenyl)-2-methylpropan-2-amine HCl
    • 2194-88-9
    • 1-(3-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1)
    • AKOS016002351
    • MDL: MFCD23135678
    • Inchi: 1S/C10H14FN.ClH/c1-10(2,12)7-8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H
    • InChI Key: LOPTXFDYYLEEQR-UHFFFAOYSA-N
    • SMILES: Cl.FC1=CC=CC(=C1)CC(C)(C)N

Computed Properties

  • Exact Mass: 203.0877053g/mol
  • Monoisotopic Mass: 203.0877053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
220750-1g
1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
2194-88-9 95%
1g
£470.00 2022-03-01
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